molecular formula C9H11N3O B11912642 [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile CAS No. 61088-04-8

[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile

Cat. No.: B11912642
CAS No.: 61088-04-8
M. Wt: 177.20 g/mol
InChI Key: WBCGCZNXBGIWJO-UHFFFAOYSA-N
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Description

2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is a heterocyclic compound that features an indazole moiety fused with a tetrahydro ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions.

    Hydrogenation: The indazole core is then subjected to hydrogenation to form the tetrahydroindazole derivative.

    Nucleophilic Substitution: The tetrahydroindazole derivative is reacted with chloroacetonitrile in the presence of a base such as sodium hydride to form the final product, 2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of fully saturated tetrahydroindazole derivatives.

    Substitution: Formation of amides, esters, or other functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The indazole moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indazole: A simpler structure without the tetrahydro ring and acetonitrile group.

    Benzimidazole: Similar heterocyclic structure but with different biological activities.

    Pyrazole: Another nitrogen-containing heterocycle with distinct chemical properties.

Uniqueness

2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is unique due to its combination of the indazole core with a tetrahydro ring and an acetonitrile group, which provides a versatile scaffold for chemical modifications and potential therapeutic applications .

Properties

CAS No.

61088-04-8

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)acetonitrile

InChI

InChI=1S/C9H11N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4,6H2,(H,11,12)

InChI Key

WBCGCZNXBGIWJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)OCC#N

Origin of Product

United States

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